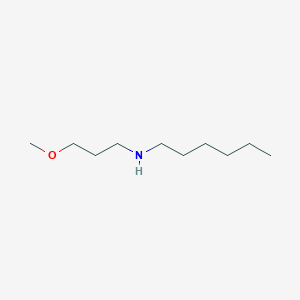
N-(3-Methoxypropyl)-1-hexanamine
Vue d'ensemble
Description
N-(3-Methoxypropyl)-1-hexanamine is a chemical compound that has been used in various scientific studies . It is also known by other names such as MPAM and NMPA . The compound is often used in the form of a polymer-gel dosimeter .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C7H13NO2 . The compound has a molecular weight of 143.18 . More detailed structural information can be found on chemical databases such as ChemSpider .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For example, it has been used in the creation of polymer-gel dosimeters . The compound has also been used as a deprotecting agent for various N-Boc protected heteroarenes via a proposed addition/elimination mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.475 and a density of 1.023 g/mL at 25 °C . The compound is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Anticancer Potential
N-(3-Methoxypropyl)-1-hexanamine, under the broader category of n-hexane compounds, shows potential in cancer research. For instance, a study by Jeong et al. (2006) isolated a compound from Prunus mume fruit, which exhibited inhibitory effects on cancer cells while having minimal impact on normal cells. This discovery opens pathways for developing nutraceuticals with targeted anticancer properties.
DNA Interaction for Anticancer Activity
The interaction of n-hexane derivatives with DNA, as explored in the research by Pons et al. (1991), reveals their potential in cancer treatment. The study highlights how certain n-hexane derivatives can bind with DNA through intercalation, suggesting their application in anticancer therapies.
Enhancing Biodegradation of Recalcitrant Compounds
Research by Zehraoui et al. (2012) demonstrates that methanol can significantly enhance the biodegradation of n-hexane, a hydrophobic compound. This finding has implications for environmental management, particularly in the efficient removal of recalcitrant compounds in biofiltration systems.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-methoxypropyl)hexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-3-4-5-6-8-11-9-7-10-12-2/h11H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWAXCURVTXPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B1460691.png)
![8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one](/img/structure/B1460693.png)
![4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1460697.png)

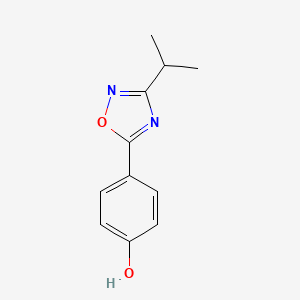
![Pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B1460701.png)
![3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460702.png)
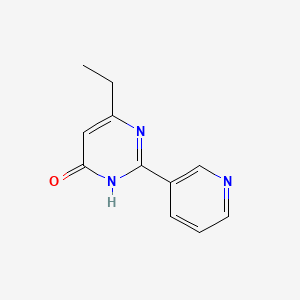
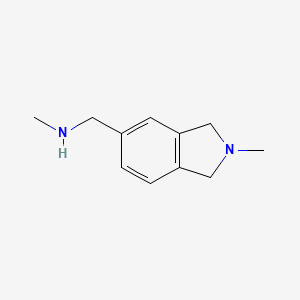
![2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile](/img/structure/B1460708.png)
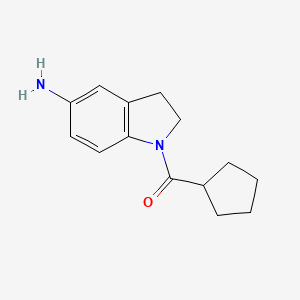
![N-[(2,6-difluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1460710.png)
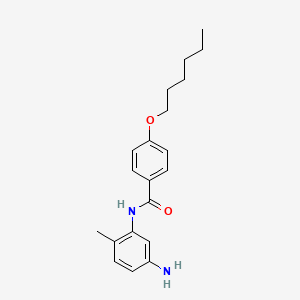
![1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1460714.png)